Cas no 2249469-26-7 (3-methyl-3-{(4-methyl-1,3-oxazol-2-yl)sulfanylmethyl}-1-(2,2,2-trifluoroethyl)azetidin-2-one)

3-Methyl-3-{(4-methyl-1,3-oxazol-2-yl)sulfanylmethyl}-1-(2,2,2-trifluoroethyl)azetidin-2-one is a specialized heterocyclic compound featuring a β-lactam (azetidin-2-one) core, a 4-methyl-1,3-oxazole sulfide moiety, and a trifluoroethyl substituent. Its structural complexity offers unique reactivity, making it valuable in medicinal chemistry and drug discovery, particularly as a scaffold for designing enzyme inhibitors or bioactive intermediates. The trifluoroethyl group enhances metabolic stability, while the oxazole-thioether linkage provides potential for further functionalization. This compound is suited for applications requiring precise steric and electronic modulation, such as targeted covalent inhibitors or antimicrobial agents. Its synthesis demands expertise in heterocyclic chemistry, ensuring high purity for research and development purposes.
3-methyl-3-{(4-methyl-1,3-oxazol-2-yl)sulfanylmethyl}-1-(2,2,2-trifluoroethyl)azetidin-2-one structure
2249469-26-7 structure
Product name:3-methyl-3-{(4-methyl-1,3-oxazol-2-yl)sulfanylmethyl}-1-(2,2,2-trifluoroethyl)azetidin-2-one
CAS No:2249469-26-7
MF:C11H13F3N2O2S
MW:294.293331861496
CID:6376792
PubChem ID:138048457

3-methyl-3-{(4-methyl-1,3-oxazol-2-yl)sulfanylmethyl}-1-(2,2,2-trifluoroethyl)azetidin-2-one Chemical and Physical Properties

Names and Identifiers

    • 3-methyl-3-{(4-methyl-1,3-oxazol-2-yl)sulfanylmethyl}-1-(2,2,2-trifluoroethyl)azetidin-2-one
    • 3-methyl-3-{[(4-methyl-1,3-oxazol-2-yl)sulfanyl]methyl}-1-(2,2,2-trifluoroethyl)azetidin-2-one
    • Z3290702232
    • EN300-26596008
    • 3-Methyl-3-[(4-methyl-1,3-oxazol-2-yl)sulfanylmethyl]-1-(2,2,2-trifluoroethyl)azetidin-2-one
    • 2249469-26-7
    • Inchi: 1S/C11H13F3N2O2S/c1-7-3-18-9(15-7)19-6-10(2)4-16(8(10)17)5-11(12,13)14/h3H,4-6H2,1-2H3
    • InChI Key: RUMKDIHISAUBEM-UHFFFAOYSA-N
    • SMILES: S(C1=NC(C)=CO1)CC1(C)C(N(CC(F)(F)F)C1)=O

Computed Properties

  • Exact Mass: 294.06498332g/mol
  • Monoisotopic Mass: 294.06498332g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 366
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 71.6Ų

3-methyl-3-{(4-methyl-1,3-oxazol-2-yl)sulfanylmethyl}-1-(2,2,2-trifluoroethyl)azetidin-2-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26596008-0.05g
3-methyl-3-{[(4-methyl-1,3-oxazol-2-yl)sulfanyl]methyl}-1-(2,2,2-trifluoroethyl)azetidin-2-one
2249469-26-7 95.0%
0.05g
$212.0 2025-03-20

Additional information on 3-methyl-3-{(4-methyl-1,3-oxazol-2-yl)sulfanylmethyl}-1-(2,2,2-trifluoroethyl)azetidin-2-one

Recent Advances in the Study of 3-methyl-3-{(4-methyl-1,3-oxazol-2-yl)sulfanylmethyl}-1-(2,2,2-trifluoroethyl)azetidin-2-one (CAS: 2249469-26-7)

The compound 3-methyl-3-{(4-methyl-1,3-oxazol-2-yl)sulfanylmethyl}-1-(2,2,2-trifluoroethyl)azetidin-2-one (CAS: 2249469-26-7) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential as a drug candidate.

Recent studies have highlighted the compound's role as a key intermediate in the synthesis of novel β-lactam derivatives, which are known for their broad-spectrum antibacterial properties. The presence of the trifluoroethyl group and the oxazole-thioether moiety in its structure has been shown to enhance its stability and bioavailability, making it a promising scaffold for further drug development. Researchers have employed advanced synthetic techniques, including multi-step organic reactions and catalytic methods, to optimize the yield and purity of this compound.

In vitro and in vivo studies have demonstrated that 3-methyl-3-{(4-methyl-1,3-oxazol-2-yl)sulfanylmethyl}-1-(2,2,2-trifluoroethyl)azetidin-2-one exhibits potent inhibitory activity against a range of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. Mechanistic studies suggest that the compound targets bacterial cell wall synthesis by inhibiting penicillin-binding proteins (PBPs), a mechanism similar to that of traditional β-lactam antibiotics. However, its enhanced stability against β-lactamases offers a potential advantage over existing therapies.

Further investigations into the compound's pharmacokinetic properties have revealed favorable absorption and distribution profiles, with minimal toxicity observed in preclinical models. These findings support its potential as a lead compound for the development of next-generation antibiotics. Additionally, structural modifications of the compound are being explored to improve its efficacy and reduce the likelihood of resistance development.

In conclusion, 3-methyl-3-{(4-methyl-1,3-oxazol-2-yl)sulfanylmethyl}-1-(2,2,2-trifluoroethyl)azetidin-2-one represents a promising candidate in the fight against antibiotic-resistant bacteria. Ongoing research efforts are focused on optimizing its synthetic route, elucidating its mechanism of action, and evaluating its clinical potential. The compound's unique structural attributes and biological activity underscore its importance in the field of medicinal chemistry and warrant further investigation.

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